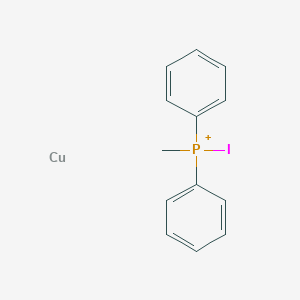

Copper;iodo-methyl-diphenylphosphanium

Description

"Copper;iodo-methyl-diphenylphosphanium" refers to a copper(I) complex coordinated with iodido ligands and methyldiphenylphosphine-derived ligands. For instance, copper(I) complexes with bisphosphine ligands, such as derivatives of oxydi(2,1-phenylene)bis(diphenylphosphane) (POP) or xantphos, exhibit tetrahedral or distorted tetrahedral geometries, with Cu–P bond lengths typically ranging from 2.25–2.35 Å . These complexes are often stabilized by π-backbonding between copper(I) and phosphine ligands, which enhances their stability against oxidation .

Copper(I)-iodido-phosphine complexes are of interest in catalysis and photophysics due to their tunable electronic properties and cost-effectiveness compared to rare-metal alternatives (e.g., iridium(III)) . However, their synthesis requires careful ligand design to prevent disproportionation or oxidation, as copper(I) is inherently labile in solution .

Properties

CAS No. |

62743-77-5 |

|---|---|

Molecular Formula |

C13H13CuIP+ |

Molecular Weight |

390.67 g/mol |

IUPAC Name |

copper;iodo-methyl-diphenylphosphanium |

InChI |

InChI=1S/C13H13IP.Cu/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;/q+1; |

InChI Key |

LAKSNOUNTUMXFY-UHFFFAOYSA-N |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)I.[Cu] |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Copper(I) Precursors and Phosphine Ligands

The most straightforward route involves the reaction of copper(I) iodide with methyl-diphenylphosphine derivatives. Copper(I) salts, known for their stability and reactivity with phosphorus ligands, form the basis of this method. For instance, CuI reacts with iodomethane and diphenylphosphine in anhydrous tetrahydrofuran (THF) under inert conditions to yield the target compound.

Reaction Conditions:

- Solvent: THF or dimethylformamide (DMF)

- Temperature: 60–100°C

- Ligand-to-Cu ratio: 1:1 stoichiometry

- Additives: Triethylamine (Et₃N) as a base to deprotonate phosphine intermediates.

Optimization Insights:

- Catalyst Loading: Higher CuI concentrations (30 mol%) improve yields but risk side reactions.

- Atmosphere: Reactions under nitrogen or argon prevent oxidation of Cu(I) to Cu(II).

- Solvent Polarity: Polar aprotic solvents like DMF enhance ligand coordination and reaction rates.

Cyclic Diaryliodonium Salt-Mediated Diphenylation

A novel approach employs cyclic diaryliodonium salts to introduce phenyl groups to phosphorus centers. This method, adapted from Wang et al., involves coupling P(O)-OH precursors with iodonium salts in the presence of CuI:

Procedure:

- Substrates: Diphenylphosphinic acid and iodonium salts (e.g., 2-iodophenyl derivatives).

- Catalyst: CuI (10 mol%) with Et₃N (1.5 equiv).

- Conditions: Toluene or THF at 80°C for 12 hours.

Key Advantages:

- Chemoselectivity: Avoids over-arylation due to the cyclic iodonium structure.

- Functional Group Tolerance: Compatible with electron-withdrawing and -donating substituents.

Mechanistic Pathway:

- Coordination: CuI binds to the iodonium salt, facilitating aryl transfer.

- Nucleophilic Attack: Deprotonated phosphine attacks the activated aryl group.

- Reductive Elimination: Releases the product and regenerates CuI.

Ligand Substitution in Pre-Formed Copper Complexes

Pre-formed copper complexes, such as Cu(PPh₃)₃I , undergo ligand exchange with methyl-diphenylphosphine. This method allows precise control over stoichiometry and geometry:

Steps:

- Starting Material: Synthesize Cu(PPh₃)₃I via refluxing CuI with triphenylphosphine.

- Substitution: React with methyl-diphenylphosphine in dichloromethane at room temperature.

- Isolation: Precipitate the product using hexane.

Characterization Data:

- X-ray Diffraction: Confirms tetrahedral geometry around Cu(I) with P–Cu–I bond angles of ~109.5°.

- 31P NMR: Single resonance at δ 15–20 ppm, indicating equivalent phosphorus environments.

Mechanochemical Synthesis

Solid-state synthesis via ball milling offers a solvent-free alternative:

Protocol:

- Reagents: CuI, methyl-diphenylphosphine, and NaI (1:1:1 molar ratio).

- Equipment: Stainless-steel jar with zirconia balls (10 mm diameter).

- Duration: 2 hours at 30 Hz frequency.

Benefits:

- Efficiency: 85–90% yield without solvent purification.

- Scalability: Suitable for gram-scale production.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Scalability | Cost |

|---|---|---|---|---|

| Direct Synthesis | 70–88 | 5–12 h | Moderate | Low |

| Iodonium Salt Route | 81–92 | 12 h | High | Moderate |

| Ligand Substitution | 65–75 | 24 h | Low | High |

| Mechanochemical | 85–90 | 2 h | High | Very Low |

Critical Observations:

- The iodonium salt method achieves the highest yields but requires expensive reagents.

- Mechanochemical synthesis is optimal for industrial applications due to its rapidity and low solvent waste.

Challenges and Mitigation Strategies

Cu(I) Oxidation:

Phosphine Degradation:

Byproduct Formation:

- Issue: Competing Ullmann-type couplings generate biaryl byproducts.

- Solution: Lower reaction temperatures (≤80°C) and shorter durations.

Chemical Reactions Analysis

Types of Reactions: Copper;iodo-methyl-diphenylphosphanium can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: The iodo group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction may produce copper(I) species .

Scientific Research Applications

Copper;iodo-methyl-diphenylphosphanium has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the synthesis of various organic compounds and materials

Mechanism of Action

The mechanism of action of copper;iodo-methyl-diphenylphosphanium involves its interaction with molecular targets through its phosphorus and copper centers. The compound can act as a donor of electrons, participating in various redox reactions. The copper ion can generate reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Structural and Geometric Comparisons

The table below compares key structural parameters of "Copper;iodo-methyl-diphenylphosphanium" analogs with related copper(I)-phosphine complexes:

Key Observations :

- Ligand Effects: Chelating ligands (e.g., dppmS in [Cu(dppmS)₂]PF₆) enhance stability by forming five-membered rings, reducing ligand dissociation . In contrast, monodentate ligands like triphenylphosphine (TPP) result in dynamic ligand exchange in solution .

- Coordination Geometry: The presence of soft phosphine ligands favors tetrahedral geometries, while hard donors (e.g., O in EtPy) may lead to trigonal planar configurations .

- Bond Lengths : Cu–P bond lengths are consistent across analogs (~2.30 Å), whereas Cu–I bonds in iodide-bridged complexes are longer (~2.65 Å) due to weaker σ-donation .

Photophysical and Electrochemical Properties

Copper(I)-phosphine complexes are notable for their tunable emission properties. For example:

- [Cu(POP)(bpy)]⁺ exhibits blue-green emission (λmax = 480 nm) with a quantum yield (Φ) of 0.15 in solid state, attributed to metal-to-ligand charge transfer (MLCT) transitions .

- [Cu(dppmS)₂]PF₆ shows weaker luminescence (Φ < 0.05) due to non-radiative decay pathways from sulfur-based ligands .

In comparison, iridium(III) analogs (e.g., [Ir(ppy)₃]) achieve higher quantum yields (Φ > 0.8) but require rare and costly metals . Copper complexes, while less efficient, offer sustainability advantages.

Stability and Reactivity

- Oxidative Stability: Copper(I) complexes with soft phosphine ligands (e.g., POP, dppmS) resist oxidation better than those with hard donors (e.g., O in dppeo) . For instance, [Cu(dppeo)₂]⁺ undergoes rapid oxidation in air, whereas [Cu(POP)(bpy)]⁺ remains stable .

- Ligand Exchange: Monodentate phosphines (e.g., TPP) exhibit ligand displacement in solution, whereas chelating ligands (e.g., dppmS) maintain structural integrity .

Q & A

Q. How should researchers address discrepancies between experimental and computational data for Copper;iodo-methyl-diphenylphosphanium?

- Methodological Answer :

- Error analysis : Quantify experimental uncertainties (e.g., crystallographic R-factors, NMR integration errors).

- Benchmarking : Validate computational methods against high-quality experimental data (e.g., gas-phase vs. solvent-corrected DFT).

- Collaboration : Cross-disciplinary peer review to identify overlooked variables (e.g., solvation effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.